molecular formula C8H15NO2 B13195441 Methyl 2-(4-methylpyrrolidin-3-yl)acetate

Methyl 2-(4-methylpyrrolidin-3-yl)acetate

Cat. No.: B13195441
M. Wt: 157.21 g/mol
InChI Key: OCKLEGZWORQWHZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylpyrrolidin-3-yl)acetate is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-methylpyrrolidin-3-yl)acetate typically involves the reaction of 4-methylpyrrolidine with methyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the methyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-methylpyrrolidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(4-methylpyrrolidin-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylpyrrolidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target and context .

Comparison with Similar Compounds

    Methyl 2-(pyrrolidin-3-yl)acetate: Similar in structure but lacks the methyl group on the pyrrolidine ring.

    Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate: Contains a pyrimidine ring instead of a pyrrolidine ring.

Uniqueness: Methyl 2-(4-methylpyrrolidin-3-yl)acetate is unique due to the presence of the 4-methyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance binding affinity to specific targets and improve the compound’s overall efficacy in various applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-(4-methylpyrrolidin-3-yl)acetate

InChI

InChI=1S/C8H15NO2/c1-6-4-9-5-7(6)3-8(10)11-2/h6-7,9H,3-5H2,1-2H3

InChI Key

OCKLEGZWORQWHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1CC(=O)OC

Origin of Product

United States

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